molecular formula C25H22ClN3O4S B2382528 (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1173618-27-3

(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2382528
CAS RN: 1173618-27-3
M. Wt: 495.98
InChI Key: DBQPBHCZECWZLI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H22ClN3O4S and its molecular weight is 495.98. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide, an alpha,beta-unsaturated reactive molecule, is industrially synthesized for the production of polyacrylamide. Polyacrylamide has extensive applications, including soil conditioning, wastewater treatment, and use in various industries like cosmetics, paper, and textiles. The molecule's chemistry and biochemistry are crucial due to its widespread use and potential exposure. Studies extensively explore its cellular, tissue, and human effects due to its presence in both external sources and diet. Understanding acrylamide's formation, distribution in food, and its role in human health is vital for developing improved food processes and reducing dietary acrylamide content (Friedman, 2003).

Industrial and Food Industry Applications

Acrylamide is a synthetic monomer widely used in the production of polymers like polyacrylamide. Its primary applications include water and wastewater treatment, pulp and paper processing, and mining. The discovery of acrylamide in heat-treated foods led to intensive research on its occurrence, chemistry, and potential health risks. Understanding the chemical routes of acrylamide formation during food preparation and processing is crucial for the food industry to develop methods to reduce its presence in foods (Taeymans et al., 2004).

Acrylamide in Baking Products

Acrylamide formation in high-carbohydrate heat-treated foods like bakery products is a significant concern. Factors such as acrylamide precursors (free amino acids, reducing sugars), processing conditions (baking time, temperature), and the product's matrix affect its formation. Understanding these factors can guide baking manufacturers in reducing acrylamide levels in their products, thereby mitigating health risks (Keramat et al., 2011).

Reduction and Toxicity Mitigation of Acrylamide

Research focuses on reducing dietary acrylamide content and mitigating its toxicity. Strategies include selecting food varieties with low acrylamide precursors, modifying processing conditions, and using additives that prevent acrylamide formation. Educating food processors and the public about these methods can reduce the dietary acrylamide burden, improving food safety and health (Friedman & Levin, 2008).

Acrylamide-Based Microgels and Hybrids

Acrylamide-based microgels have gained attention for their applications in nanotechnology, drug delivery, sensing, and catalysis due to their responsive behavior and chemical stability. The synthesis, properties, and potential uses of these microgels present a critical area of research with promising future developments (Begum et al., 2019).

Coordination Chemistry of Acrylamide

The coordination chemistry of acrylamide with various transition metals is another research area. Understanding the structure, possible modes of coordination, and syntheses of acrylamide complexes can elucidate its potential role in biological systems, contributing to a better grasp of its metabolism and health effects (Girma et al., 2005).

properties

IUPAC Name

(E)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4S/c1-31-19-13-16(14-20(32-2)24(19)33-3)10-11-22(30)29(15-17-7-4-5-12-27-17)25-28-23-18(26)8-6-9-21(23)34-25/h4-14H,15H2,1-3H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQPBHCZECWZLI-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.